Comparative In Vitro Growth Inhibition of Murine L1210 Leukemia Cells
The α-D-anomer of 5-azacytosine 2'-deoxyribonucleoside (2-Deoxy-D-α-ribopyranosyl-5-azacytosine) demonstrates measurable, albeit weak, in vitro cytotoxicity against L1210 mouse leukemia cells, exhibiting an IC55 of approximately 1 × 10⁻⁶ M [1]. In stark contrast, the biologically active β-D-furanose anomer, Decitabine, achieves significantly higher potency in the same cell line, with reported IC50 values in the low nanomolar range (e.g., 43.8 nM for 96h exposure in leukemic KG1a cells) . This represents an approximate 20- to 200-fold difference in potency, quantitatively confirming the critical importance of anomeric and sugar ring configuration for target engagement and therapeutic activity.
| Evidence Dimension | In vitro cytotoxicity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | IC55 ≈ 1 × 10⁻⁶ M (1 µM) |
| Comparator Or Baseline | Decitabine (5-aza-2'-deoxycytidine, β-D-furanose): IC50 = 43.8 nM (0.0438 µM) after 96h in KG1a cells |
| Quantified Difference | Decitabine is approximately 23-fold more potent than the target compound based on these cross-study values (1 µM / 0.0438 µM ≈ 23x). |
| Conditions | Murine L1210 leukemia cells (target compound) vs. human KG1a leukemic cells (comparator). |
Why This Matters
This data definitively establishes the compound's lack of meaningful therapeutic activity compared to the active pharmaceutical ingredient, justifying its primary role as an analytical impurity standard rather than a drug candidate.
- [1] Skutchan, J. (2023). SYNTHESIS OF 5-AZACYTOSINE 2’-DEOXYRIBONUCLEOSIDES, PROPERTIES AND BIOLOGICAL ACTIVITY. CORE. View Source
